
3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transformations in Heterocyclic Chemistry
Research has explored transformations of certain ring systems into other heterocyclic compounds, which might be relevant for understanding the reactivity and potential applications of 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide in synthesizing new compounds with potential biological or material properties (Kolar, Tiŝler, & Pizzioli, 1996).
Palladium(II) Complexes with Pyrazolyl Ligands
Studies on palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives, which may share some structural motifs with the compound , could indicate its potential to act as a ligand in coordination chemistry, contributing to the development of catalysts or other functional materials (Palombo et al., 2019).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties, as seen in related research, suggests that compounds like 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide could serve as precursors or intermediates in the synthesis of diverse biologically active molecules or as part of materials science applications (Kaddouri et al., 2020).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)6-7-18(24)20-11-15-9-17(21-23(15)3)14-5-4-8-19-10-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYNJDPWOJSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)

![2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355465.png)
![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)
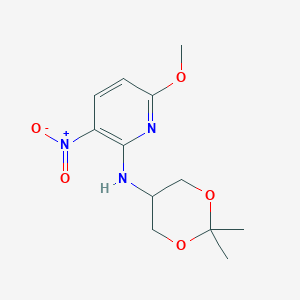
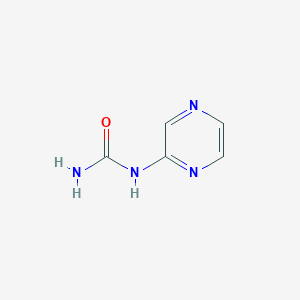
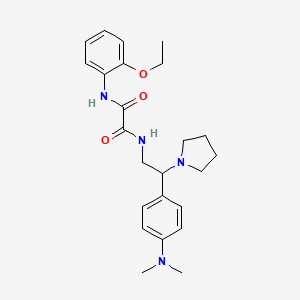
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)
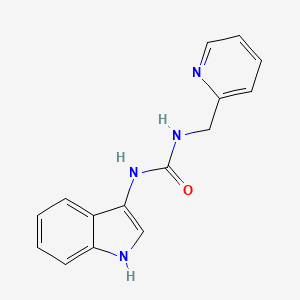
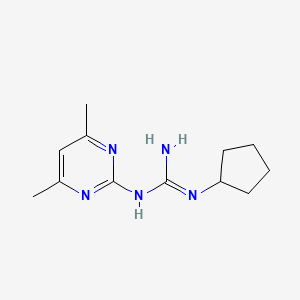
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)